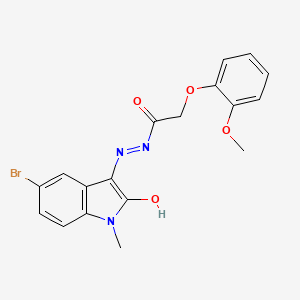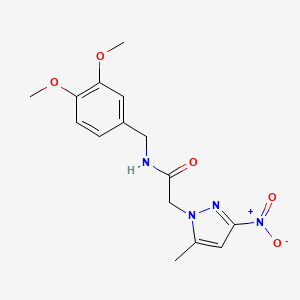![molecular formula C22H17FN4O2 B5976658 N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]-3-(4-methoxyphenyl)acrylamide](/img/structure/B5976658.png)
N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]-3-(4-methoxyphenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]-3-(4-methoxyphenyl)acrylamide is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is commonly referred to as FMBA and is used in various research studies to investigate its potential as a therapeutic agent.
Mecanismo De Acción
The exact mechanism of action of FMBA is not fully understood. However, it is believed to exert its therapeutic effects by inhibiting the activity of certain enzymes and proteins. FMBA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. Prostaglandins are inflammatory mediators that play a role in the development of various diseases. FMBA has also been shown to inhibit the activity of acetylcholinesterase (AChE), which is involved in the breakdown of acetylcholine. Acetylcholine is a neurotransmitter that plays a role in memory and learning.
Biochemical and physiological effects:
FMBA has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis (programmed cell death). FMBA has also been shown to reduce inflammation by inhibiting the production of inflammatory mediators. In addition, FMBA has been shown to improve cognitive function by inhibiting the activity of AChE.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
FMBA has several advantages for use in lab experiments. It is relatively easy to synthesize, and its purity can be easily determined using various analytical techniques. FMBA is also stable under normal laboratory conditions, making it suitable for long-term storage. However, FMBA has some limitations for use in lab experiments. Its solubility in water is limited, which can make it difficult to use in certain assays. In addition, FMBA can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of FMBA. One potential direction is to investigate its potential as a therapeutic agent for the treatment of various diseases. FMBA has been shown to exhibit antitumor, anti-inflammatory, and antiviral activities, making it a potential candidate for drug development. Another potential direction is to investigate the molecular mechanisms underlying the therapeutic effects of FMBA. By understanding the mechanism of action of FMBA, it may be possible to develop more potent and specific therapeutic agents. Finally, future studies could investigate the potential use of FMBA in combination with other drugs to enhance its therapeutic effects.
Métodos De Síntesis
The synthesis of FMBA involves a series of chemical reactions that require specific reagents and conditions. The first step involves the reaction of 4-fluoroaniline with 2-nitrobenzoyl chloride in the presence of a base to form the intermediate product. The intermediate product is then reacted with 4-methoxyphenylacetic acid in the presence of a coupling agent to form the final product, FMBA. The synthesis method has been optimized to achieve a high yield of FMBA with a purity of over 95%.
Aplicaciones Científicas De Investigación
FMBA has been extensively studied in scientific research due to its potential therapeutic properties. It has been shown to exhibit antitumor, anti-inflammatory, and antiviral activities. FMBA has also been investigated for its potential use in the treatment of Alzheimer's disease and Parkinson's disease. In addition, FMBA has been studied for its ability to inhibit the activity of certain enzymes and proteins, making it a potential candidate for drug development.
Propiedades
IUPAC Name |
(E)-N-[2-(4-fluorophenyl)benzotriazol-5-yl]-3-(4-methoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17FN4O2/c1-29-19-10-2-15(3-11-19)4-13-22(28)24-17-7-12-20-21(14-17)26-27(25-20)18-8-5-16(23)6-9-18/h2-14H,1H3,(H,24,28)/b13-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNKZDTZHOLYZPO-YIXHJXPBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)NC2=CC3=NN(N=C3C=C2)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)NC2=CC3=NN(N=C3C=C2)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]-3-(4-methoxyphenyl)acrylamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(cyclopropylmethyl)-2-[(6-methoxy-2,3-dihydro-1H-inden-5-yl)methyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5976575.png)

![methyl 4-({[1-(2-ethoxy-2-oxoethyl)-3-methyl-1H-pyrazol-5-yl]amino}carbonyl)benzoate](/img/structure/B5976588.png)

![N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-4-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]butanamide](/img/structure/B5976606.png)
![N-ethyl-2-[2-(2-methylphenoxy)propanoyl]hydrazinecarbothioamide](/img/structure/B5976612.png)
![2-{1-cyclopentyl-4-[(3,7-dimethyl-1H-indol-2-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B5976631.png)
![5-(4-bromophenyl)-9-hydroxy-6-isopropyl-7-oxa-5-azatetracyclo[6.3.0.0~2,6~.0~3,10~]undecan-4-one](/img/structure/B5976638.png)


![ethyl 1-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-3-[(2E)-3-phenyl-2-propen-1-yl]-3-piperidinecarboxylate](/img/structure/B5976656.png)
![ethyl 5-methyl-4-oxo-2-phenyl-3,4-dihydrothieno[3,4-d]pyrimidine-7-carboxylate](/img/structure/B5976668.png)
![[4-benzyl-1-(3-methoxybenzyl)-4-piperidinyl]methanol](/img/structure/B5976670.png)
